6-hydroxy-1H-indole-5-carboxylic acid 6-hydroxy-1H-indole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15994440
InChI: InChI=1S/C9H7NO3/c11-8-4-7-5(1-2-10-7)3-6(8)9(12)13/h1-4,10-11H,(H,12,13)
SMILES:
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol

6-hydroxy-1H-indole-5-carboxylic acid

CAS No.:

Cat. No.: VC15994440

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

6-hydroxy-1H-indole-5-carboxylic acid -

Specification

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
IUPAC Name 6-hydroxy-1H-indole-5-carboxylic acid
Standard InChI InChI=1S/C9H7NO3/c11-8-4-7-5(1-2-10-7)3-6(8)9(12)13/h1-4,10-11H,(H,12,13)
Standard InChI Key PYFBJHPTVJIVGI-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=CC(=C(C=C21)C(=O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

6-Hydroxy-1H-indole-5-carboxylic acid is systematically named according to IUPAC guidelines as 6-hydroxy-1H-indole-5-carboxylic acid. Its SMILES notation, O=C(C1=CC2=C(NC=C2)C=C1O)O\text{O=C(C1=CC2=C(NC=C2)C=C1O)O}, reflects the indole backbone with hydroxyl (-OH) and carboxylic acid (-COOH) functional groups at positions six and five, respectively . The compound’s planar structure facilitates π-π stacking interactions, a feature critical for binding to biological targets in medicinal chemistry applications.

Table 1: Fundamental Properties of 6-Hydroxy-1H-indole-5-carboxylic Acid

PropertyValueSource
CAS Number1246668-93-8AChemBlock
Molecular FormulaC9H7NO3\text{C}_9\text{H}_7\text{NO}_3PubChem
Molecular Weight177.16 g/molAChemBlock
Purity (Commercial)95%AChemBlock
IUPAC Name6-hydroxy-1H-indole-5-carboxylic acidAChemBlock

Structural Analogues and Isomers

The positional isomer 6-hydroxy-1H-indole-2-carboxylic acid (CAS 40047-23-2) shares the same molecular formula but differs in the placement of the carboxylic acid group at position two instead of five . This minor structural variation significantly alters physicochemical properties, such as solubility and hydrogen-bonding capacity. For instance, the 2-carboxylic acid isomer exhibits a higher calculated logP (1.66) compared to the 5-carboxylic acid derivative, suggesting differences in lipophilicity .

Table 2: Comparison of Indole Carboxylic Acid Derivatives

CompoundCAS NumberCarboxylic Acid PositionlogPMolecular Weight (g/mol)
6-Hydroxy-1H-indole-5-carboxylic acid1246668-93-851.44*177.16
6-Hydroxy-1H-indole-2-carboxylic acid40047-23-221.66177.16
6-Hydroxy-1H-indazole-5-carboxylic acid574758-53-551.66178.15

*Estimated using PubChem’s XLogP3 algorithm .

Physicochemical and Spectral Properties

Thermal Stability and Solubility

While experimental data on the melting and boiling points of 6-hydroxy-1H-indole-5-carboxylic acid remain unpublished, its structural analog 6-hydroxy-1H-indazole-5-carboxylic acid (CAS 574758-53-5) exhibits a boiling point of 484.0 \pm 30.0 \, ^\circ\text{C} at atmospheric pressure, suggesting comparable thermal stability for the indole derivative . The compound’s solubility is likely influenced by the ionizable carboxylic acid group, which enhances aqueous solubility at physiological pH.

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